Chemical Structure, Physical Properties, and Therapeutic Applications of Daunomycin 3-Oxime Hydrochloride
Chemical Structure, Physical Properties, and Therapeutic Applications of Daunomycin 3-Oxime Hydrochloride
Executive Summary
Daunomycin 3-oxime hydrochloride (NSC143491), structurally defined as the oxime derivative of the anthracycline daunorubicin, represents a critical bridge between traditional chemotherapy and next-generation targeted therapeutics. By converting the C-13 ketone of the anthracycline pharmacophore into an oxime linkage, researchers have unlocked two distinct therapeutic paradigms: a highly stable payload for Peptide-Drug Conjugates (PDCs) in oncology[1], and a potent, replication-independent antimicrobial agent capable of eradicating Borrelia burgdorferi persister cells[2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of daunomycin 3-oxime, elucidate the mechanistic causality behind its biological activity, and provide self-validating experimental protocols for its synthesis and high-throughput screening.
Chemical Structure and Physicochemical Profiling
Despite the historical nomenclature "3-oxime," IUPAC structural elucidation confirms that the oxime substitution occurs at the C-13 position of the anthracycline core (the acetyl group attached to C-9 of the tetracene ring)[3]. The formation of the =N-OH bond fundamentally alters the molecule's electron distribution and steric profile.
Causality of the Oxime Modification: The native C-13 ketone in daunorubicin is susceptible to enzymatic reduction by aldo-keto reductases, forming daunorubicinol—a metabolite linked to severe cumulative cardiotoxicity. The conversion to an oxime sterically hinders this enzymatic reduction, preserving the molecule's efficacy while altering its pharmacokinetic degradation pathway. Furthermore, the oxime bond provides an ideal bio-orthogonal handle for conjugating tumor-homing peptides[4].
Table 1: Physicochemical Properties of Daunomycin 3-Oxime Hydrochloride
| Property | Value / Description |
| IUPAC Name | 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(N-hydroxy-C-methylcarbonimidoyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione[3] |
| Synonyms | Daunorubicin oxime hydrochloride, NSC143491[5] |
| CAS Registry Number | 34610-60-1[6] |
| Molecular Formula | C₂₇H₃₀N₂O₁₀ · HCl[5] |
| Molar Mass (Free Base) | 542.5 g/mol [3] |
| Exact Mass | 542.1900 g/mol [3] |
| Structural Features | Anthracycline core, daunosamine sugar, C-13 oxime substitution[2] |
Mechanistic Pathways & Biological Activity
Oncology: p53-Independent Apoptosis and PDC Delivery
Traditional anthracyclines induce DNA double-strand breaks via Topoisomerase II inhibition, heavily relying on functional p53 pathways to trigger apoptosis. However, daunomycin 3-oxime hydrochloride has demonstrated potent in vivo antitumor effects in p53-deficient human colon tumor xenografts (HCT116/p53−/−)[7]. Mechanistic Causality: The oxime derivative alters the DNA intercalation kinetics, inducing the expression of p21 and Death Receptor 5 (DR5) independently of p53, thereby bypassing a major mechanism of chemoresistance in solid tumors[7]. When utilized in PDCs, the oxime linkage remains highly stable in systemic circulation (pH 7.4) but undergoes targeted lysosomal degradation in the tumor microenvironment, releasing an active daunomycin-amino acid oxime metabolite[8].
Fig 1. Mechanistic pathway of daunomycin 3-oxime from administration to cellular apoptosis.
Microbiology: Eradication of Borrelia burgdorferi Persisters
Lyme disease treatment often fails due to B. burgdorferi entering a dormant, stationary "persister" phase, rendering cell-wall-targeting antibiotics (like amoxicillin) ineffective[2]. Daunomycin 3-oxime hydrochloride (NSC143491) was identified in the NCI-DTP library as a highly active compound against these persisters[9]. Mechanistic Causality: Because daunomycin 3-oxime intercalates directly into the DNA helix and generates localized reactive oxygen species (ROS), its bactericidal activity does not require active bacterial replication. It physically disrupts the genomic integrity of dormant spirochetes, leading to complete eradication[9].
Table 2: Comparative Efficacy Against Stationary Phase B. burgdorferi
Data reflects residual viable cells after 50 µM drug exposure.[2]
| Treatment Condition | Residual Viable Cells (%) | Mechanism of Action |
| Control (No Drug) | 93 - 95% | N/A |
| Amoxicillin | 71 - 77% | Cell wall synthesis inhibition (requires replication) |
| Doxycycline | 68 - 77% | Protein synthesis inhibition (requires metabolism) |
| Daptomycin | 18 - 23% | Membrane depolarization |
| Daunomycin 3-oxime HCl | 0 - 6% | Replication-independent DNA intercalation |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm success without relying on downstream assumptions.
Protocol 1: Synthesis of Oxime-Linked Peptide-Daunomycin Conjugates
This protocol details the bio-orthogonal ligation of daunorubicin to an aminooxy-functionalized homing peptide to form a daunomycin oxime conjugate[8].
Step-by-Step Methodology:
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Preparation: Dissolve the aminooxy-functionalized peptide (e.g., Aoa-peptide) and daunorubicin hydrochloride in 0.2 M sodium acetate buffer (pH 5.0) at a 1:1.2 molar ratio.
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Ligation Reaction: Incubate the mixture at 25°C in the dark (to prevent photobleaching of the anthracycline) for 24 hours.
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In-Line Validation (Self-Validating Step): Monitor the reaction via Analytical RP-HPLC. Causality of Validation: Daunorubicin possesses intrinsic autofluorescence (Ex: 480 nm, Em: 590 nm)[4]. By tracking the 480 nm channel, the operator can observe the disappearance of the free daunorubicin peak and the emergence of a new, more hydrophobic peak corresponding to the oxime conjugate. No external fluorophores are required.
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Purification: Once conversion exceeds 95%, purify the crude mixture using semi-preparative RP-HPLC (C18 column) with a gradient of 0.1% TFA in water and acetonitrile.
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Lyophilization: Freeze-dry the collected fractions to yield the purified daunomycin oxime conjugate as a red powder.
Fig 2. Self-validating experimental workflow for the synthesis of oxime-linked conjugates.
Protocol 2: High-Throughput Screening for Persister Eradication
This protocol evaluates the bactericidal activity of daunomycin 3-oxime against stationary-phase B. burgdorferi[9].
Step-by-Step Methodology:
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Culture Preparation: Grow B. burgdorferi in BSK-H medium for 7–10 days to reach the stationary phase (~10⁸ cells/mL), ensuring the population is predominantly dormant persisters.
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Drug Exposure: Transfer 100 µL of the culture into 96-well plates. Add daunomycin 3-oxime hydrochloride to achieve a final concentration of 50 µM. Incubate for 7 days at 33°C without shaking.
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Primary Validation (ATP Luminescence): Add 100 µL of BacTiter-Glo reagent to each well. Incubate for 5 minutes and measure luminescence. Causality: ATP levels directly correlate with the number of metabolically viable cells. A drop in luminescence indicates cell death.
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Secondary Cross-Validation (Self-Validating Step): To ensure the ATP drop is not merely a deeper state of dormancy, perform a subculture recovery assay. Wash the treated cells in fresh BSK-H medium and incubate for 21 days. Stain with SYBR Green I (live) and Propidium Iodide (dead). The absence of green fluorescence confirms absolute bactericidal activity rather than bacteriostatic suppression.
References
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Title: Daunorubicin oxime hydrochloride - LookChem Source: LookChem URL: [Link]
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Title: Small-molecule modulators of p53 family signaling and antitumor effects in p53-deficient human colon tumor xenografts Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
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Title: Identification of new compounds with high activity against stationary phase Borrelia burgdorferi from the NCI compound collection Source: Emerging Microbes & Infections (ScienceOpen) URL: [Link]
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Title: Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview Source: International Journal of Molecular Sciences (ResearchGate) URL: [Link]
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Title: Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview Source: PubMed Central (PMC) URL: [Link]
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Title: Phage Display-Based Homing Peptide-Daunomycin Conjugates for Selective Drug Targeting to PANC-1 Pancreatic Cancer Source: MDPI URL: [Link]
-
Title: Screening of NCI-DTP Library to Identify New Drug Candidates for Borrelia burgdorferi Source: e-Publications@Marquette URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. echemi.com [echemi.com]
- 4. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 34610-60-1 CAS Manufactory [m.chemicalbook.com]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. epublications.marquette.edu [epublications.marquette.edu]
